METHYL 2-METHOXY-5-METHYLAMINOBENZOATE
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of methyl 2-methoxy-5-methylaminobenzoate follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The official International Union of Pure and Applied Chemistry name is methyl 2-methoxy-5-(methylamino)benzoate, which precisely describes the positions and nature of all substituents on the benzene ring. This nomenclature system begins with the base structure of benzoic acid, which is then modified to indicate the methyl ester functionality at the carboxyl position. The numbering system starts from the carbon bearing the carboxyl group, designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.
The compound exhibits specific positional relationships between its functional groups that distinguish it from potential isomers. The methoxy group occupies the 2-position (ortho to the carboxyl group), while the methylamino group is positioned at the 5-position (meta to the carboxyl group). This specific substitution pattern creates a unique chemical environment that influences the compound's reactivity and physical properties. The presence of both electron-donating groups (methoxy and methylamino) on the benzene ring significantly affects the electronic distribution throughout the molecule, creating regions of increased electron density that can participate in various chemical interactions.
Isomeric considerations for this compound involve multiple possible arrangements of the three substituents around the benzene ring. While maintaining the same molecular formula, different positional isomers would exhibit distinct chemical and physical properties. The specific 2-methoxy-5-methylamino substitution pattern represents one of several possible constitutional isomers, each with unique characteristics determined by the spatial relationships between functional groups. The chosen substitution pattern influences factors such as intramolecular hydrogen bonding possibilities, steric interactions between adjacent groups, and overall molecular polarity distribution.
Properties
IUPAC Name |
methyl 2-methoxy-5-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-7-4-5-9(13-2)8(6-7)10(12)14-3/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZPZIGIDLTERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700959 | |
| Record name | Methyl 2-methoxy-5-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-76-1 | |
| Record name | Methyl 2-methoxy-5-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of 2-Methoxy-5-Chlorobenzoate Methyl Ester
A highly efficient method involves the nucleophilic substitution of 2-methoxy-5-chlorobenzoic acid methyl ester with a methylamine source under catalytic conditions. This method is inspired by related synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, where a similar substitution strategy is employed using sodium amino sulfinate and a copper catalyst (cuprous bromide) in tetrahydrofuran solvent at reflux temperature (45–60°C) for 10–14 hours.
- Reaction Conditions:
- Substrate: 2-methoxy-5-chlorobenzoic acid methyl ester
- Aminating agent: methylamine or methylamine equivalent
- Catalyst: Cuprous bromide (0.05–0.1 molar ratio)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 45–60°C
- Reaction Time: 10–14 hours
- Post-reaction: Activated carbon decolorization, filtration, and vacuum concentration at 60°C
This method yields high purity products with yields exceeding 90%, demonstrating industrial scalability and environmental benefits by minimizing waste.
Esterification Followed by Substitution
Another approach involves first preparing the methyl ester of 2-methoxy-5-substituted benzoic acid, then performing nucleophilic substitution to introduce the methylamino group. Esterification can be catalyzed by thionyl chloride or concentrated sulfuric acid in polar aprotic solvents such as chloroform or ketones.
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- Starting from 2-methoxy-5-substituted benzoic acid
- Catalysts: Thionyl chloride, concentrated sulfuric acid
- Solvents: Chloroform, polar aprotic solvents (e.g., acetone)
- Conditions: Controlled temperature to avoid side reactions
-
- Nucleophilic substitution using methylamine or methylamine salts
- Solvents: Polar aprotic solvents, ethers, or esters
- Temperature: Typically ambient to moderate heating (-10°C to 60°C)
- Reaction time varies based on reagents and solvents
This two-step process allows for the isolation of intermediates and fine control over substitution, but may involve longer reaction times and additional purification steps.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|---|
| Direct Amination (CuBr catalyzed) | 2-methoxy-5-chlorobenzoic acid methyl ester, methylamine | Cuprous bromide (0.05–0.1 eq) | Tetrahydrofuran (THF) | 45–60 | 10–14 | 90–96 | >99.5 | Environmentally friendly, scalable |
| Esterification + Substitution | 2-methoxy-5-substituted benzoic acid, methylamine | Thionyl chloride, sulfuric acid | Chloroform, polar aprotic solvents | -10 to 60 | Variable | N/A | N/A | More steps, requires careful control |
Research Findings and Optimization
Catalyst Efficiency: Cuprous bromide has been demonstrated as an effective catalyst for nucleophilic substitution in the synthesis of related compounds, providing high yield and purity with minimal by-products.
Solvent Selection: Tetrahydrofuran (THF) is preferred due to its ability to dissolve both organic substrates and inorganic catalysts, facilitating efficient reaction kinetics. Polar aprotic solvents are also suitable for esterification steps.
Temperature Control: Maintaining reaction temperatures between 45°C and 60°C optimizes reaction rates while minimizing side reactions and decomposition.
Environmental Considerations: The direct amination method reduces waste generation compared to traditional multi-step syntheses, aligning with green chemistry principles.
Summary and Recommendations
The preparation of this compound is best achieved through direct nucleophilic substitution of 2-methoxy-5-chlorobenzoic acid methyl ester with methylamine in the presence of a copper catalyst such as cuprous bromide. This method offers high yields, excellent purity, and environmental advantages suitable for industrial-scale production.
For laboratory synthesis or when intermediates are required, the esterification followed by substitution route provides flexibility but involves more complex handling and purification.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHOXY-5-METHYLAMINOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic Drug Synthesis
Methyl 2-methoxy-5-methylaminobenzoate serves as a key intermediate in the synthesis of antipsychotic medications, particularly Sulpiride. The compound is involved in the synthesis of 2-methoxy-5-sulfamoylbenzoate, which is an important precursor for producing Sulpiride and similar drugs. The preparation methods for these compounds have been optimized to enhance yield and reduce environmental impact, making them suitable for large-scale industrial production .
1.2 Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, including potential neuroprotective effects. Studies have shown that these compounds can interact with biological systems, potentially leading to applications in treating neurological disorders .
Organic Synthesis
2.1 Synthetic Routes
The compound is frequently used as a building block in organic synthesis due to its reactivity. Various synthetic methods have been developed to produce this compound efficiently. For instance, a notable method involves the reaction of methyl o-methoxybenzoate with amines under specific conditions to yield high purity products .
2.2 Catalytic Applications
This compound has been explored as a catalyst or reactant in asymmetric hydrogenation processes, showcasing its versatility in producing chiral compounds with high enantiomeric excess . This application is particularly valuable in pharmaceutical chemistry where chirality is crucial for drug efficacy.
Materials Science
3.1 Fluorescent Probes
The compound's unique electronic structure allows it to function as a fluorescent probe in various applications, including sensing metal ions and studying molecular interactions. Its ability to undergo excited state intramolecular proton transfer (ESIPT) makes it suitable for use in fluorescence-based sensors .
3.2 Xerographic Toners and Lasers
Recent studies have indicated that this compound derivatives can be used as active materials in xerographic toners and as lasing media in proton transfer lasers. These applications leverage the compound's photophysical properties, expanding its utility beyond traditional organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of METHYL 2-METHOXY-5-METHYLAMINOBENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between methyl 2-methoxy-5-methylaminobenzoate and two analogs:
Key Observations:
Electronic Effects: The methylamino group in the target compound is electron-donating, enhancing the electron density of the aromatic ring. In contrast, the sulfonyl group in Analog 1 is strongly electron-withdrawing, making the ring less reactive toward electrophilic substitution . Analog 2’s hydroxyl group introduces acidity (pKa ~10), whereas the methoxy group in the target compound is less acidic but more lipophilic .
Reactivity: The methylamino group in the target compound can undergo alkylation, acylation, or diazotization, offering versatility in synthesis. Analog 1’s sulfonyl group is chemically inert under most conditions, limiting its reactivity but enhancing stability . Analog 2’s acetamido group acts as a protected amine, requiring deacetylation for further functionalization .
Synthetic Routes: Target Compound: Likely synthesized via methylation of 5-amino-2-methoxybenzoic acid followed by esterification. Analog 1: Produced by oxidation of a methylthio precursor to the sulfonyl group, as sulfonyl derivatives often arise from thioether intermediates . Analog 2: Prepared through acetylation of 4-amino-2-hydroxybenzoate, leveraging acetic anhydride or acetyl chloride .
Physicochemical and Application Differences
Research Findings and Implications
- Target Compound: The methylamino group’s basicity and nucleophilicity make it a candidate for designing prodrugs or enzyme inhibitors. Its absence in commercial databases suggests it is a novel research compound.
- Analog 1 : The sulfonyl group’s stability aligns with its use in agrochemicals or sulfonamide antibiotics, as seen in its preparation via methylsulfonyl intermediates .
- Analog 2: The hydroxyl and acetamido groups are common in nonsteroidal anti-inflammatory drug (NSAID) syntheses, such as salicylate derivatives .
Biological Activity
Methyl 2-methoxy-5-methylaminobenzoate, a compound belonging to the benzoate family, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its methoxy and methylamino functional groups attached to a benzoate structure. Its molecular formula is , and it exhibits properties typical of aromatic compounds, including stability and reactivity in various chemical environments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
This compound has also shown promise in anticancer research . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as human small-cell lung cancer (NCI-H187). The half-maximal inhibitory concentration (IC50) values for selected cancer cell lines are presented below:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| NCI-H187 | 6.7 |
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results indicate that this compound may serve as a lead compound for further development into anticancer therapies.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
- Cell Cycle Arrest : In cancer cells, it appears to interfere with cell cycle progression, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in both bacterial and cancer cells, contributing to its cytotoxic effects.
Case Studies
Several studies have explored the biological activities of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains when modified with additional functional groups .
- Another investigation highlighted its potential as a novel scaffold for designing anticancer agents, showcasing its efficacy against multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing METHYL 2-METHOXY-5-METHYLAMINOBENZOATE?
- Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, methyl ester formation from a carboxylic acid precursor using methanol under acidic catalysis is common. Substitution at the 5-position (e.g., introducing methylamine) may involve nucleophilic aromatic substitution under controlled conditions, requiring anhydrous solvents and catalysts like Pd or Cu .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves crystallization or column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C2, methylamino at C5) and ester functionality.
- IR : Stretching frequencies for ester (C=O ~1700 cm) and amine (N-H ~3300 cm) groups validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying conditions?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Kinetic Analysis : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
- Data Contradiction Resolution : If yields vary, assess purity of starting materials (e.g., methylamine hydrochloride vs. free base) or moisture content in solvents .
Q. What mechanistic insights explain the reactivity of the methylamino group in this compound?
- Methodological Answer :
- Computational Studies : Perform DFT calculations to evaluate nucleophilicity of the methylamino group and its interaction with electrophilic reagents.
- Isotopic Labeling : Use N-labeled methylamine to trace reaction pathways in substitution or coupling reactions .
Q. How do structural modifications (e.g., sulfonyl or nitro groups) impact the bioactivity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., METHYL 2-METHOXY-5-SULFAMOYLBENZOATE) and compare their binding affinity to target enzymes using SPR or fluorescence polarization assays.
- In Silico Docking : Predict interactions with biological targets (e.g., kinases) using AutoDock or Schrödinger Suite .
Q. What strategies resolve discrepancies in stability data for this compound across studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, or humidity and quantify degradation products via LC-MS.
- Collaborative Validation : Cross-reference stability data with independent labs using standardized protocols (e.g., ICH guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
